Foslevodopa

Catalog No.
S528383
CAS No.
97321-87-4
M.F
C9H12NO7P
M. Wt
277.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Foslevodopa

CAS Number

97321-87-4

Product Name

Foslevodopa

IUPAC Name

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C9H12NO7P

Molecular Weight

277.17 g/mol

InChI

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1

InChI Key

YNDMEEULGSTYJT-LURJTMIESA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

DOPA 4-phosphate, DOPA 4-phosphate, (32)P-(L-Tyr)-isomer, DOPA 4-phosphate, (L-Tyr)-isomer

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O

Description

The exact mass of the compound Foslevodopa is 277.0351 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Foslevodopa, also known as levodopa-4'-monophosphate, is a prodrug of levodopa, designed to enhance the pharmacokinetic properties of its active metabolite. It is a derivative of L-tyrosine where the hydroxy group at position 4' is replaced by a phosphonooxy group. This modification increases its water solubility and stability, making it suitable for subcutaneous infusion therapies, particularly in treating advanced Parkinson's disease. Foslevodopa is often used in combination with foscarbidopa to optimize its therapeutic effects by inhibiting the peripheral conversion of levodopa to dopamine, thereby increasing its availability for central nervous system uptake .

Foslevodopa undergoes enzymatic conversion into levodopa in the body, which is then further decarboxylated to dopamine. The chemical structure of foslevodopa allows it to maintain stability in physiological conditions, facilitating its absorption and efficacy during continuous subcutaneous infusion. The phosphonooxy group plays a vital role in enhancing solubility and preventing premature degradation .

Foslevodopa exhibits significant biological activity as it effectively raises dopamine levels in the brain, which is crucial for managing symptoms of Parkinson's disease. The prodrug mechanism allows for a more sustained release of levodopa compared to traditional oral formulations, leading to improved motor function and reduced "off" periods associated with fluctuating drug levels . Clinical studies indicate that foslevodopa combined with foscarbidopa maintains stable pharmacokinetics over extended infusion periods .

The synthesis of foslevodopa typically involves asymmetric methodologies that allow for the selective introduction of the phosphonooxy group while maintaining the integrity of the L-dopa structure. Recent studies have reported scalable synthesis techniques that can be adapted for pilot-scale production, ensuring consistency and quality in pharmaceutical applications . These methods often include steps such as protecting group strategies and selective phosphorylation.

Foslevodopa has been studied for potential interactions with various medications. Notably, co-administration with certain drugs may increase the risk or severity of adverse effects. For instance, combining foslevodopa with dexmethylphenidate or certain antidepressants can lead to heightened side effects due to overlapping pharmacodynamic profiles . Additionally, caution is advised when used alongside drugs that affect dopamine levels or those that are metabolized by similar pathways.

Foslevodopa shares structural and functional similarities with several other compounds used in Parkinson's disease treatment. Below is a comparison highlighting its uniqueness:

CompoundStructure/ModificationUnique Feature
LevodopaNatural amino acid precursor of dopamineStandard treatment for Parkinson's disease
CarbidopaInhibitor of aromatic L-amino acid decarboxylaseReduces peripheral conversion of levodopa
BenserazideSimilar mechanism as carbidopaUsed in specific geographic markets
ApomorphineDopamine agonistRapid action but requires injection
RasagilineMonoamine oxidase B inhibitorNeuroprotective effects beyond dopaminergic action

Foslevodopa's unique phosphonooxy modification enhances its solubility and stability compared to these compounds, allowing for continuous administration and improved patient compliance .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

277.03513872 g/mol

Monoisotopic Mass

277.03513872 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37NQZ0J76I

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD [HSA:1812 1813 1814 1815 1816] [KO:K04144 K04145 K04146 K04147 K05840]

Other CAS

101141-95-1

Wikipedia

3-Hydroxy-O-phosphonotyrosine

Dates

Modify: 2024-02-18
1: Beaulieu JM, Espinoza S, Gainetdinov RR. Dopamine receptors - IUPHAR Review 13. Br J Pharmacol. 2015 Jan;172(1):1-23. Review. PubMed PMID: 25671228; PubMed Central PMCID: PMC4280963.
2: George SR, Kern A, Smith RG, Franco R. Dopamine receptor heteromeric complexes and their emerging functions. Prog Brain Res. 2014;211:183-200. doi: 10.1016/B978-0-444-63425-2.00008-8. Review. PubMed PMID: 24968781.
3: Jaber M, Robinson SW, Missale C, Caron MG. Dopamine receptors and brain function. Neuropharmacology. 1996;35(11):1503-19. Review. PubMed PMID: 9025098.

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